molecular formula C8H9N3O B13105773 6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13105773
M. Wt: 163.18 g/mol
InChI Key: HTPFXCHGNDGKNI-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a triazole ring fused with a benzene ring, with a methoxy group at the 6th position and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of o-phenylenediamine with sodium nitrite and acetic acid, followed by methylation and methoxylation reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzotriazoles.

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazoles and triazole derivatives, such as:

Uniqueness

6-Methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxy-1-methylbenzotriazole

InChI

InChI=1S/C8H9N3O/c1-11-8-5-6(12-2)3-4-7(8)9-10-11/h3-5H,1-2H3

InChI Key

HTPFXCHGNDGKNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=N1

Origin of Product

United States

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